molecular formula C21H25N3O4 B7048566 2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid

2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid

Cat. No.: B7048566
M. Wt: 383.4 g/mol
InChI Key: ZICKDINTQDTCPP-UHFFFAOYSA-N
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Description

2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyridine ring, and a phenylpropanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[[6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14-12-24(13-15(2)28-14)18-10-9-16(11-22-18)19(25)23-21(3,20(26)27)17-7-5-4-6-8-17/h4-11,14-15H,12-13H2,1-3H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICKDINTQDTCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C(=O)NC(C)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylmorpholine and a suitable aldehyde or ketone.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with a halogenated pyridine derivative.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the pyridine-morpholine intermediate with phenylpropanoic acid using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could be a candidate for developing inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylbutanoic acid
  • 2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpentanoic acid

Uniqueness

Compared to similar compounds, 2-[[6-(2,6-Dimethylmorpholin-4-yl)pyridine-3-carbonyl]amino]-2-phenylpropanoic acid stands out due to its specific combination of a morpholine ring, a pyridine ring, and a phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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